molecular formula C12H7ClN6 B14999849 4-Amino-8-(4-chlorophenyl)pyrazolo[5,1-c][1,2,4]triazine-3-carbonitrile

4-Amino-8-(4-chlorophenyl)pyrazolo[5,1-c][1,2,4]triazine-3-carbonitrile

Cat. No.: B14999849
M. Wt: 270.68 g/mol
InChI Key: XVHLZCUFEGFMQY-UHFFFAOYSA-N
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Description

4-AMINO-8-(4-CHLOROPHENYL)PYRAZOLO[3,2-C][1,2,4]TRIAZINE-3-CARBONITRILE is a heterocyclic compound that features a pyrazolo-triazine core structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antitumor and antiviral properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-AMINO-8-(4-CHLOROPHENYL)PYRAZOLO[3,2-C][1,2,4]TRIAZINE-3-CARBONITRILE typically involves the construction of the pyrazolo-triazine skeleton followed by functional group modifications. One common method starts with the reaction of 5-aminopyrazole with appropriate reagents to form the pyrazolo[3,2-c][1,2,4]triazine core .

Industrial Production Methods

large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of high-efficiency catalysts and continuous flow reactors .

Chemical Reactions Analysis

Types of Reactions

4-AMINO-8-(4-CHLOROPHENYL)PYRAZOLO[3,2-C][1,2,4]TRIAZINE-3-CARBONITRILE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols . Reaction conditions typically involve controlled temperatures and pH to ensure selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity .

Scientific Research Applications

4-AMINO-8-(4-CHLOROPHENYL)PYRAZOLO[3,2-C][1,2,4]TRIAZINE-3-CARBONITRILE has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-AMINO-8-(4-CHLOROPHENYL)PYRAZOLO[3,2-C][1,2,4]TRIAZINE-3-CARBONITRILE involves its interaction with molecular targets such as kinases. The compound inhibits kinase activity by binding to the ATP-binding site, thereby blocking the phosphorylation of target proteins. This inhibition can lead to cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-AMINO-8-(4-CHLOROPHENYL)PYRAZOLO[3,2-C][1,2,4]TRIAZINE-3-CARBONITRILE is unique due to its specific substitution pattern, which enhances its binding affinity and selectivity for certain molecular targets. This makes it a valuable compound for developing targeted therapies in cancer treatment .

Properties

Molecular Formula

C12H7ClN6

Molecular Weight

270.68 g/mol

IUPAC Name

4-amino-8-(4-chlorophenyl)pyrazolo[5,1-c][1,2,4]triazine-3-carbonitrile

InChI

InChI=1S/C12H7ClN6/c13-8-3-1-7(2-4-8)9-6-16-19-11(15)10(5-14)17-18-12(9)19/h1-4,6H,15H2

InChI Key

XVHLZCUFEGFMQY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=C3N=NC(=C(N3N=C2)N)C#N)Cl

Origin of Product

United States

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